molecular formula C8H7F3OS B1654287 4-Methylphenyl trifluoromethyl sulphoxide CAS No. 2189-43-7

4-Methylphenyl trifluoromethyl sulphoxide

Cat. No.: B1654287
CAS No.: 2189-43-7
M. Wt: 208.2 g/mol
InChI Key: WXCPRKMXCMQQCR-UHFFFAOYSA-N
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Description

4-Methylphenyl trifluoromethyl sulphoxide is an organic compound with the chemical formula C8H7F3OS. It is known for its unique chemical properties and is used in various scientific research applications. The compound consists of a 4-methylphenyl group attached to a trifluoromethyl sulphoxide group, making it a valuable reagent in organic synthesis and other chemical processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 4-Methylphenyl trifluoromethyl sulphoxide typically involves the reaction of 4-methylphenyl sulfoxide with trifluoromethylating agents. One common method is the desulfurization-fluorination process, which uses reagents such as trichloroisocyanuric acid (TCCA) or N-fluorobenzenesulfonimide (NFSI) in combination with a fluoride source like XtalFluor-E ([Et2NSF2]BF4) .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar desulfurization-fluorination methods. The process is optimized for higher yields and purity, ensuring the compound meets the required standards for various applications .

Chemical Reactions Analysis

Types of Reactions

4-Methylphenyl trifluoromethyl sulphoxide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .

Major Products Formed

The major products formed from these reactions include sulfone derivatives, sulfides, and substituted phenyl compounds, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 4-Methylphenyl trifluoromethyl sulphoxide involves its ability to act as a trifluoromethylating agent. The compound can transfer the trifluoromethyl group to various substrates, influencing the chemical and physical properties of the resulting products. This mechanism is particularly important in the synthesis of trifluoromethyl-containing compounds, which are valuable in pharmaceuticals and agrochemicals .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-Methylphenyl trifluoromethyl sulphoxide include:

Uniqueness

This compound is unique due to the presence of both the 4-methylphenyl and trifluoromethyl groups. This combination imparts distinct chemical properties, making it a versatile reagent in various chemical processes and research applications .

Properties

IUPAC Name

1-methyl-4-(trifluoromethylsulfinyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F3OS/c1-6-2-4-7(5-3-6)13(12)8(9,10)11/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXCPRKMXCMQQCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20357063
Record name ST072449
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20357063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2189-43-7
Record name ST072449
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20357063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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